DJ-V-159

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

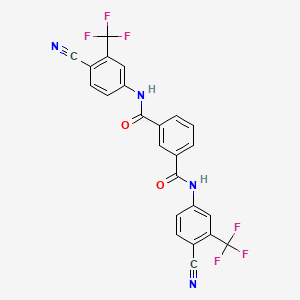

1-N,3-N-bis[4-cyano-3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12F6N4O2/c25-23(26,27)19-9-17(6-4-15(19)11-31)33-21(35)13-2-1-3-14(8-13)22(36)34-18-7-5-16(12-32)20(10-18)24(28,29)30/h1-10H,(H,33,35)(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVNLJLJLVESLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vitro Activity of DJ-V-159: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DJ-V-159 is a novel, small-molecule agonist of the G protein-coupled receptor family C group 6 member A (GPRC6A).[1][2][3] This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its effects on key signaling pathways and cellular functions. The information presented herein is synthesized from preclinical research to support further investigation and drug development efforts.

Core Mechanism of Action

This compound functions as a GPRC6A agonist, initiating downstream signaling cascades upon binding to the receptor. GPRC6A is known to be activated by a variety of ligands, including osteocalcin and certain amino acids, and plays a role in metabolic regulation. The activation of GPRC6A by this compound triggers intracellular signaling through pathways involving extracellular signal-regulated kinase (ERK) and cyclic adenosine monophosphate (cAMP).[1][2]

Quantitative In Vitro Activity

The in vitro potency and efficacy of this compound have been characterized through a series of cell-based assays. The following table summarizes the key quantitative data from these studies.

| Assay Type | Cell Line | Parameter Measured | Key Finding |

| ERK Phosphorylation | GPRC6A-transfected HEK-293 | p-ERK/total ERK | Potency similar to L-Arginine |

| cAMP Production | GPRC6A-transfected HEK-293 | cAMP levels | Dose-dependent increase, with responses observed at 0.2 nM |

| Insulin Secretion | MIN-6 (mouse beta-cell line) | Insulin Secretion Index (SI) | Significant stimulation of insulin secretion |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

ERK Phosphorylation Assay

This assay measures the activation of the MAPK/ERK signaling pathway in response to this compound.

Cell Line: HEK-293 cells stably transfected with human GPRC6A.

Protocol:

-

Cell Culture: Culture GPRC6A-HEK-293 cells in an appropriate medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.

-

Seeding: Plate the cells in 96-well plates and grow to 80-90% confluency.

-

Serum Starvation: Prior to treatment, starve the cells in a serum-free medium for at least 4 hours to reduce basal ERK phosphorylation.

-

Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 5-15 minutes). L-Arginine can be used as a positive control.

-

Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates using a sensitive immunoassay, such as a sandwich ELISA or Western blotting.

-

Analysis: Calculate the ratio of p-ERK to total ERK to determine the extent of ERK activation.

cAMP Production Assay

This assay quantifies the intracellular accumulation of cyclic AMP, a key second messenger in GPRC6A signaling.

Cell Line: GPRC6A-transfected HEK-293 cells.

Protocol:

-

Cell Culture and Seeding: Follow the same procedure as for the ERK phosphorylation assay.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

-

Treatment: Stimulate the cells with a dose range of this compound or a vehicle control.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Analysis: Generate a dose-response curve to determine the EC50 of this compound for cAMP production. A response has been observed at concentrations as low as 0.2 nM.

Insulin Secretion Assay

This assay assesses the ability of this compound to stimulate insulin secretion from pancreatic beta cells.

Cell Line: MIN-6 mouse pancreatic beta-cell line.

Protocol:

-

Cell Culture: Culture MIN-6 cells in a high-glucose medium as recommended for this cell line.

-

Seeding: Plate cells in 24- or 48-well plates and allow them to reach an appropriate confluency.

-

Pre-incubation (Starvation): Pre-incubate the cells in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) for 1-2 hours to establish a basal insulin secretion level.

-

Stimulation: Replace the starvation buffer with KRBB containing a stimulatory glucose concentration (e.g., 20 mM) in the presence or absence of various concentrations of this compound. A known secretagogue like osteocalcin can be used as a positive control.

-

Supernatant Collection: After a defined incubation period (e.g., 1-2 hours), collect the supernatant.

-

Insulin Quantification: Measure the concentration of insulin in the supernatant using an ELISA kit specific for mouse insulin.

-

Data Normalization: Normalize the secreted insulin levels to the total protein content or DNA content of the cells in each well.

-

Analysis: Calculate the insulin stimulation index (SI) by dividing the insulin secreted under stimulated conditions by the insulin secreted under basal conditions.

Visualizations

GPRC6A Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by the activation of GPRC6A by an agonist like this compound.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the general workflow for the in vitro characterization of this compound.

References

Preliminary Toxicity Profile of DJ-V-159: A Technical Guide

Executive Summary

This document outlines the preliminary toxicity profile of DJ-V-159, a G protein-coupled receptor family C group 6 member A (GPRC6A) agonist.[1] Information publicly available, primarily from safety data sheets and supplier information, provides a high-level overview of potential hazards. This guide summarizes the existing data, presents it in a structured format, and utilizes illustrative diagrams to represent standard toxicological assessment workflows and hypothetical signaling pathways, as detailed experimental toxicity studies are not publicly available.

Compound Information

| Parameter | Details |

| Chemical Name | N¹,N³-Bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide |

| Synonyms | This compound |

| CAS Number | 2253744-53-3 |

| Molecular Formula | C₂₄H₁₂F₆N₄O₂ |

| Molecular Weight | 502.37 g/mol |

| Description | A white to beige powder. |

| Solubility | Soluble in DMSO. |

| Purity | ≥98% (HPLC) |

| Storage | Store at -20°C as a powder or -80°C in solvent. |

Hazard Identification and Classification

Based on available safety data, this compound is classified with the following hazards.

| Hazard Classification | Code | Description |

| Acute Oral Toxicity | Category 4, H302 | Harmful if swallowed. |

| Acute Aquatic Toxicity | Category 1, H400 | Very toxic to aquatic life. |

| Chronic Aquatic Toxicity | Category 1, H410 | Very toxic to aquatic life with long lasting effects. |

Precautionary Statements: Standard laboratory precautions are advised, including washing skin thoroughly after handling, avoiding release to the environment, and seeking medical advice if swallowed.

Biochemical and Physiological Actions (On-Target Activity)

This compound is an agonist for GPRC6A, a receptor involved in energy metabolism. Its mechanism of action involves the activation of ERK and the stimulation of cAMP production in cells expressing GPRC6A. In preclinical models, it has been shown to stimulate insulin secretion from mouse β-cells and consequently lower serum glucose levels in wild-type mice.

References

In-Depth Technical Guide: Discovery and Origin of Compound DJ-V-159

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound DJ-V-159 is a novel, potent, and selective small molecule agonist of the G protein-coupled receptor C6A (GPRC6A). Its discovery stemmed from a computationally-driven approach, leveraging structural biology and virtual screening to identify new chemical entities with the potential to modulate this therapeutically relevant target. Preclinical studies have demonstrated the efficacy of this compound in key physiological processes regulated by GPRC6A, including glucose homeostasis and insulin secretion. This technical guide provides a comprehensive overview of the discovery, origin, and preclinical characterization of this compound, including detailed experimental protocols and a summary of its pharmacological properties.

Discovery and Origin

The discovery of this compound was reported by Pi and colleagues in a 2018 publication in PLOS ONE[1][2]. The research team employed a structure-based virtual high-throughput screening approach to identify novel agonists for GPRC6A, a receptor implicated in metabolic disorders such as type 2 diabetes.

1.1. Computational Screening and Lead Identification

The discovery process began with the generation of a consensus homology model of the GPRC6A receptor, focusing on its venus flytrap (VFT) and 7-transmembrane (7-TM) domains[1][2]. This model was then used to screen a chemical library for compounds predicted to bind to the receptor. This computational approach led to the identification of several promising tri-phenyl scaffold-based compounds.

1.2. Lead Optimization and Synthesis of this compound

Among the initial hits, a compound designated as A03 was selected for further chemical modification to improve its potency and drug-like properties. This compound, with the chemical name N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide, emerged from this lead optimization process[1]. It was synthesized through the chemical modification of a substituted-aniline and isophthaloyl dichloride.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2253744-53-3 | |

| Molecular Formula | C24H12F6N4O2 | |

| Molecular Weight | 502.37 g/mol |

Mechanism of Action

This compound functions as a potent agonist of the GPRC6A receptor. Upon binding, it activates downstream signaling pathways, leading to various cellular responses.

2.1. GPRC6A-Mediated Signaling

Activation of GPRC6A by this compound has been shown to stimulate two key intracellular signaling pathways:

-

ERK Phosphorylation: this compound induces the phosphorylation of Extracellular Signal-regulated Kinase (ERK), a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.

-

cAMP Accumulation: The compound also stimulates the production of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular processes.

The dual activation of these pathways underscores the multifaceted signaling capabilities of GPRC6A in response to agonist binding.

References

DJ-V-159: A Novel Agonist for GPRC6A Target Identification and Validation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and validation of DJ-V-159 as a potent agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A). This document details the computational screening, in vitro and in vivo validation studies, and the subsequent elucidation of its mechanism of action, offering a valuable resource for researchers in metabolic diseases and drug discovery.

Introduction

GPRC6A has emerged as a promising therapeutic target for type 2 diabetes mellitus (T2DM) due to its role in regulating glucose metabolism in various tissues, including β-cells, skeletal muscle, and the liver.[1][2][3] The development of small molecule agonists for GPRC6A presents an opportunity to address multiple metabolic dysfunctions characteristic of T2DM, such as impaired insulin secretion and peripheral insulin resistance.[1][2] this compound, a tri-phenyl compound, was identified as a potent and selective agonist of GPRC6A through a computational, structure-based high-throughput screening approach.

Target Identification

The identification of this compound as a GPRC6A agonist was the result of a rigorous virtual high-throughput screening process. This computational approach aimed to identify small molecules that could potentially bind to and activate the GPRC6A receptor.

Computational Screening

A structure-based virtual screening was conducted to identify novel compounds predicted to bind to the venus fly trap (VFT) and 7-transmembrane (7-TM) domains of the GPRC6A receptor. This method allowed for the in silico evaluation of a large library of small molecules for their potential to interact with the receptor's binding sites. The tri-phenyl scaffold of this compound was identified as a promising candidate from this screening.

The molecular formula of this compound is N1, N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide, and it has a molecular weight of 502.37.

Target Validation

Following its computational identification, this compound underwent extensive experimental validation to confirm its activity as a GPRC6A agonist and to characterize its biological effects.

In Vitro Validation

3.1.1. GPRC6A Signaling Activation

Experimental testing in a heterologous cell expression system confirmed that this compound dose-dependently stimulates GPRC6A signaling. Key downstream signaling pathways activated by this compound include:

-

ERK Phosphorylation: this compound was shown to activate Extracellular signal-regulated kinase (ERK) in HEK-293 cells transfected with GPRC6A, with a potency similar to the natural ligand L-Arginine. No activation was observed in non-transfected cells.

-

cAMP Accumulation: The compound dose-dependently stimulated cyclic adenosine monophosphate (cAMP) production in GPRC6A-expressing HEK-293 cells, with activation observed at concentrations as low as 0.2 nM.

3.1.2. Insulin Secretion

In studies using the mouse pancreatic β-cell line MIN-6, this compound was found to stimulate insulin secretion. This effect is consistent with the known role of GPRC6A in regulating β-cell function.

3.1.3. Selectivity

To assess its specificity, this compound was tested against other receptors. Selectivity assays were performed in HEK-293 cells transfected with the human Calcium-Sensing Receptor (CasR) and the human Androgen Receptor (AR), demonstrating the compound's preferential activity towards GPRC6A.

In Vivo Validation

The efficacy of this compound was further evaluated in wild-type mice. Intraperitoneal administration of this compound at a dose of 10 mg/kg resulted in a significant reduction in blood glucose levels at 60 and 90 minutes post-administration. The glucose-lowering effect of this compound was comparable in magnitude to that of metformin, a first-line therapy for T2DM.

Data Presentation

The following tables summarize the key quantitative data from the validation studies of this compound.

| Parameter | Cell Line | Result | Reference |

| GPRC6A Activation (cAMP accumulation) | HEK-293 (GPRC6A transfected) | Activation at 0.2 nM | |

| ERK Phosphorylation | HEK-293 (GPRC6A transfected) | Potency similar to L-Arg | |

| Insulin Secretion | MIN-6 (mouse β-cells) | Stimulated | |

| Cytotoxicity | HEK-293 | No significant toxicity observed |

| Parameter | Animal Model | Dose | Effect | Time Points | Reference |

| Blood Glucose Reduction | Wild-type mice | 10 mg/kg (i.p.) | Significant reduction | 60 and 90 minutes |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Transfection

-

Cell Lines: HEK-293 and MIN-6 cells were used.

-

Culture Conditions: Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For signaling assays, HEK-293 cells were transiently transfected with a plasmid encoding human GPRC6A using a suitable transfection reagent according to the manufacturer's instructions.

ERK Phosphorylation Assay

-

Transfected HEK-293 cells were seeded in 12-well plates.

-

After reaching confluency, cells were serum-starved for 24 hours.

-

Cells were then treated with varying concentrations of this compound or L-Arginine for 5 minutes.

-

Following treatment, cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

After washing, the membrane was incubated with a secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

cAMP Accumulation Assay

-

GPRC6A-transfected HEK-293 cells were plated in 96-well plates.

-

Cells were incubated with a phosphodiesterase inhibitor for 30 minutes prior to stimulation.

-

This compound was added at various concentrations, and the cells were incubated for 30 minutes.

-

Cell lysates were prepared, and cAMP levels were measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.

Insulin Secretion Assay

-

MIN-6 cells were seeded in 24-well plates.

-

Cells were washed and pre-incubated in a glucose-free Krebs-Ringer bicarbonate buffer (KRBH).

-

The buffer was then replaced with KRBH containing 2.5 mM glucose (basal) or 16.7 mM glucose (stimulatory) in the presence or absence of this compound.

-

After a 1-hour incubation, the supernatant was collected to measure insulin concentration using an insulin ELISA kit.

-

The cells were lysed to determine the total protein content for normalization.

In Vivo Glucose Lowering Study

-

Wild-type C57BL/6 mice were fasted overnight.

-

Baseline blood glucose levels were measured from the tail vein.

-

Mice were administered an intraperitoneal (i.p.) injection of this compound (10 mg/kg) or vehicle control.

-

Blood glucose levels were subsequently measured at 30, 60, 90, and 120 minutes post-injection.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of GPRC6A activation by this compound and the general workflow for its validation.

Caption: GPRC6A signaling cascade initiated by this compound.

Caption: Experimental workflow for this compound identification and validation.

References

Early-Stage Research on DJ-V-159: An In-depth Technical Guide

An extensive search for publicly available information regarding early-stage research on a compound designated "DJ-V-159" has yielded no specific results. This designation does not correspond to any known drug candidate or research molecule in the public domain, including scientific literature, clinical trial databases, or pharmaceutical company pipelines.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound at this time.

Researchers, scientists, and drug development professionals seeking information on a specific molecule are advised to ensure the accuracy of the compound's designation. It is possible that "this compound" may be an internal project code not yet disclosed publicly, a misnomer, or a compound that has been discontinued in early development without significant public documentation.

For accurate and up-to-date information on drug development, professionals should refer to peer-reviewed scientific journals, patent databases, and official clinical trial registries.

Unveiling the Molecular Crossroads: A Technical Guide to the Biological Targets of DJ-V-159

For Immediate Release

This technical guide provides a comprehensive overview of the biological targets of the novel small molecule, DJ-V-159. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the associated signaling pathways.

Core Target: GPRC6A Agonism

This compound has been identified as a potent and selective agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A).[1][2][3] GPRC6A is a multi-ligand receptor activated by a variety of molecules including amino acids, cations, and osteocalcin, playing a role in metabolism and endocrine functions. This compound's agonistic activity on GPRC6A initiates a cascade of downstream signaling events, positioning it as a valuable tool for studying the physiological roles of this receptor and as a potential therapeutic agent.

Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data for this compound's biological activity.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| cAMP Production | HEK-293 (GPRC6A transfected) | 0.2 nM (stimulating concentration) | [1][2] |

| ERK Activation Potency | HEK-293 (GPRC6A transfected) | Similar to L-Arginine |

Table 2: In Vivo Activity of this compound

| Parameter | Animal Model | Dose | Effect | Reference |

| Blood Glucose Reduction | Wild-type mice | 10 mg/kg (intraperitoneal) | Significant reduction |

Signaling Pathways Modulated by this compound

Activation of GPRC6A by this compound leads to the stimulation of intracellular signaling pathways, primarily involving the activation of Extracellular signal-regulated kinase (ERK) and the accumulation of cyclic adenosine monophosphate (cAMP).

References

Methodological & Application

Application Notes and Protocols for DJ-V-159 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing DJ-V-159, a potent and selective agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A), in cell culture experiments. The following protocols for assessing this compound's activity in inducing Extracellular signal-regulated kinase (ERK) phosphorylation, cyclic adenosine monophosphate (cAMP) production, and insulin secretion are based on established methodologies for GPRC6A agonists.

Introduction

This compound is a small molecule agonist of GPRC6A, a receptor implicated in various metabolic processes.[1][2][3] Activation of GPRC6A by this compound has been shown to stimulate downstream signaling pathways, including the activation of ERK and the production of cAMP.[1][4] Furthermore, in pancreatic β-cell lines, this compound promotes insulin secretion, highlighting its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes.

Data Presentation

The following table summarizes the reported in vitro activity of this compound in cell-based assays.

| Assay | Cell Line | Target | Observed Effect | Effective Concentration |

| cAMP Production | HEK-293 (expressing GPRC6A) | Adenylyl Cyclase | Dose-dependent stimulation of cAMP production | Response observed at 0.2 nM |

| ERK Activation | HEK-293 (expressing GPRC6A) | ERK1/2 Phosphorylation | Activation with potency similar to L-Arginine | Not specified |

| Insulin Secretion | MIN-6 (mouse insulinoma) | Insulin Release | Increased insulin stimulation index, similar to Osteocalcin | Not specified |

Signaling Pathway

Activation of GPRC6A by this compound initiates a cascade of intracellular signaling events. The diagram below illustrates the two primary pathways stimulated by GPRC6A agonists. One pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA) and the MEK-ERK cascade. The other major pathway involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and an increase in intracellular calcium levels, ultimately contributing to processes like insulin secretion.

Experimental Protocols

The following are detailed protocols for assessing the cellular effects of this compound.

Protocol 1: ERK1/2 Phosphorylation Assay by Western Blot

This protocol details the steps to measure the activation of the ERK1/2 signaling pathway in response to this compound treatment in HEK-293 cells stably expressing GPRC6A.

Experimental Workflow:

Materials:

-

GPRC6A-expressing HEK-293 cells

-

HEK-293 cells (non-transfected control)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

L-Arginine (positive control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture:

-

Culture GPRC6A-HEK-293 and non-transfected HEK-293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

-

Serum Starvation:

-

Aspirate the growth medium and wash the cells once with PBS.

-

Replace with serum-free DMEM and incubate overnight to reduce basal ERK phosphorylation.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations. Include a vehicle control and a positive control (e.g., L-Arginine).

-

Aspirate the serum-free medium and add the prepared drug solutions to the cells.

-

Incubate for 5-30 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the treatment medium and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein samples to the same concentration with lysis buffer and loading dye.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

-

Protocol 2: Intracellular cAMP Accumulation Assay

This protocol describes how to measure the dose-dependent increase in intracellular cAMP levels in GPRC6A-expressing HEK-293 cells treated with this compound using a competitive ELISA-based assay.

Experimental Workflow:

References

DJ-V-159 dosage and administration guidelines

For Research Use Only. Not for use in humans.

Introduction

DJ-V-159 is a small molecule agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A).[1] GPRC6A is a receptor involved in various metabolic processes. Preclinical studies have demonstrated the potential of this compound to influence glucose metabolism and insulin secretion. These application notes provide a summary of the available data and protocols for the use of this compound in in vitro and in vivo research settings.

Data Presentation

In Vitro Activity

| Parameter | Cell Line | Concentration | Observed Effect |

| ERK Activation | HEK-293 (GPRC6A transfected) | Not specified | Potency similar to L-Arg |

| cAMP Production | HEK-293 (GPRC6A expressing) | 0.2 nM | Dose-dependent stimulation |

| Insulin Secretion | MIN-6 (mouse beta-cell) | Not specified | Increased insulin stimulation index, similar to Osteocalcin |

In Vivo Activity in a Murine Model

| Animal Model | Dosage | Administration Route | Vehicle | Key Findings |

| Wild-type C57BL/6 mice (8-10 weeks old) | 10 mg/kg body weight | Intraperitoneal (ip) | 95% PEG + 5% DMSO | - 43.6% reduction in blood glucose at 60 minutes- 41.9% reduction in blood glucose at 90 minutes- No overt side-effects observed in short-term exposure |

Experimental Protocols

In Vivo Glucose Lowering Assessment in Mice

Objective: To evaluate the effect of this compound on blood glucose levels in a mouse model.

Materials:

-

This compound

-

Vehicle: 95% Polyethylene glycol (PEG) + 5% Dimethyl sulfoxide (DMSO)

-

Metformin (positive control)

-

Wild-type C57BL/6 mice (8-10 weeks old)

-

Glucometer and test strips

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Fasting: Fast the mice for 5 hours before the start of the experiment.

-

Baseline Glucose Measurement: At time 0, measure the baseline blood glucose level from the tail vein of each mouse.

-

Drug Preparation: Prepare a solution of this compound in the vehicle at a concentration suitable for administering 10 mg/kg body weight in a volume of 10 µL/g body weight. Prepare a vehicle-only solution for the control group and a Metformin solution (300 mg/kg) as a positive control.

-

Administration: Administer the prepared solutions via intraperitoneal injection to the respective groups of mice.

-

Post-injection Glucose Measurements: Measure blood glucose levels at 30, 60, and 90 minutes after the injection.

-

Data Analysis: Record and analyze the blood glucose levels at each time point. Calculate the percentage reduction in blood glucose compared to the baseline for each group.

Mandatory Visualization

Caption: Signaling pathway of this compound via GPRC6A activation.

Caption: Experimental workflow for in vivo glucose lowering assay.

References

Application Note & Protocol: Quantification of DJ-V-159

Introduction

This document provides a comprehensive guide to the analytical methods for the quantification of the novel small molecule inhibitor, DJ-V-159. The protocols detailed herein are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies. The primary method described is a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the determination of this compound concentrations in biological matrices, specifically human plasma.

The accurate quantification of therapeutic agents is critical for establishing their pharmacokinetic profiles, assessing bioavailability, and ensuring safety and efficacy. This application note outlines the complete workflow, from sample preparation to data analysis, and includes performance data to demonstrate the method's validity.

I. Experimental Protocols

This section details the complete methodology for the LC-MS/MS quantification of this compound in human plasma.

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., a stable isotope-labeled version of this compound

-

Human plasma (K2-EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Deionized water, 18 MΩ·cm

-

96-well protein precipitation plates

2. Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the Internal Standard (IS) in DMSO.

-

Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 ACN:H₂O to prepare working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

QC Working Solutions: Prepare separate working solutions for Quality Control samples at low, medium, and high concentrations.

-

Spiking: Spike the working standard and QC solutions into blank human plasma to create calibration standards and QC samples.

3. Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into the wells of a 96-well plate.

-

Add 150 µL of the Internal Standard working solution (e.g., 100 ng/mL in ACN).

-

Mix thoroughly by vortexing the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

Workflow Diagram: Sample Preparation

Caption: Protein precipitation workflow for this compound from plasma.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

This compound: [Parent Ion Q1] > [Product Ion Q3]

-

Internal Standard: [Parent Ion Q1] > [Product Ion Q3]

-

II. Data Presentation

The LC-MS/MS method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized below.

Table 1: Calibration Curve and Sensitivity

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Concentration | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

|---|---|---|---|---|

| Low QC (3 ng/mL) | ≤ 5.2% | -2.5% to +3.1% | ≤ 6.8% | -4.0% to +1.5% |

| Mid QC (100 ng/mL) | ≤ 3.8% | -1.8% to +2.0% | ≤ 4.5% | -2.2% to +2.8% |

| High QC (800 ng/mL) | ≤ 2.5% | -1.0% to +1.5% | ≤ 3.1% | -1.9% to +1.1% |

III. Signaling Pathway Context

This compound is a potent and selective inhibitor of the hypothetical "Kinase Signaling Cascade" (KSC), which is implicated in oncogenesis. By blocking the phosphorylation of downstream substrates, this compound effectively halts cell proliferation and induces apoptosis in targeted cancer cells. Understanding this pathway is crucial for correlating pharmacokinetic data with pharmacodynamic outcomes.

Diagram: this compound Mechanism of Action

Caption: Inhibition of the KSC pathway by this compound.

Application Notes and Protocols for DJ-V-159 in In Vivo Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the utilization of DJ-V-159 in in vivo imaging studies. This compound is a potent and selective agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A).[1][2][3] While direct in vivo imaging studies using labeled this compound have not been published, this guide outlines hypothetical yet feasible imaging strategies based on its known mechanism of action and established in vivo imaging techniques for G protein-coupled receptors (GPCRs). The protocols provided are intended to serve as a comprehensive starting point for researchers aiming to visualize the biodistribution of GPRC6A or to functionally image the downstream effects of its activation by this compound.

Introduction to this compound

This compound, with the chemical name N¹,N³-bis(4-Cyano-3-(trifluoromethyl)phenyl)isophthalamide, is a small molecule agonist of GPRC6A.[4] GPRC6A is a class C GPCR that is activated by a variety of ligands, including basic L-amino acids, osteocalcin, and certain steroids. This receptor is implicated in a range of physiological processes, including metabolism, inflammation, and endocrine function.[5] this compound has been shown to selectively activate GPRC6A, leading to downstream signaling events and physiological responses such as insulin secretion and reduction in blood glucose levels.

Mechanism of Action

Upon binding to GPRC6A, this compound initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The primary signaling pathways stimulated by this compound include:

-

ERK Activation: this compound has been demonstrated to activate the Extracellular signal-regulated kinase (ERK) pathway in HEK-293 cells transfected with GPRC6A.

-

cAMP Production: The compound also dose-dependently stimulates the production of cyclic adenosine monophosphate (cAMP) in GPRC6A-expressing cells.

These signaling cascades are pivotal in mediating the physiological effects of GPRC6A activation.

References

- 1. Genetically encoded tools for in vivo G‐protein‐coupled receptor agonist detection at cellular resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. researchgate.net [researchgate.net]

- 5. Murine GPRC6A Mediates Cellular Responses to L-Amino Acids, but Not Osteocalcin Variants | PLOS One [journals.plos.org]

Application of DJ-V-159 in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DJ-V-159 is a potent and selective agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A).[1] While initially investigated for its role in metabolic disorders due to the receptor's involvement in insulin secretion and glucose metabolism, emerging evidence highlights the significant expression and function of GPRC6A in the central nervous system.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in neuroscience research, focusing on its potential to modulate neuronal signaling pathways implicated in neurodegenerative diseases.

Application Notes

This compound offers a valuable tool to investigate the role of GPRC6A in various neurological processes and disease models. GPRC6A is expressed in the brain and has been shown to regulate luteinizing hormone (LH) secretion and myelin content.[1] Recent studies have further implicated GPRC6A in the regulation of crucial cellular pathways such as mTORC1 signaling and tau biology, which are central to the pathogenesis of neurodegenerative disorders like Alzheimer's disease.[3]

Potential areas of investigation for this compound in neuroscience include:

-

Neurodegenerative Diseases: Investigating the therapeutic potential of this compound in models of Alzheimer's disease, Parkinson's disease, and other tauopathies by exploring its impact on mTORC1 signaling, tau phosphorylation, and autophagy.

-

Neuroprotection: Assessing the neuroprotective effects of this compound against various stressors, such as oxidative stress and excitotoxicity, which are common pathological features of many neurological disorders.

-

Neuronal Signaling: Elucidating the downstream signaling cascades activated by GPRC6A in different neuronal cell types upon stimulation with this compound, including the Gq, ERK, and Akt pathways.

-

Myelination and Neurodevelopment: Exploring the role of GPRC6A activation by this compound in oligodendrocyte function and myelin formation, which could have implications for demyelinating diseases.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the known quantitative data for this compound, primarily from metabolic studies. Researchers should establish dose-response curves in their specific neuronal models.

| Parameter | Value | Cell Line/Model | Reference |

| cAMP Production | Effective at 0.2 nM | HEK-293-GPRC6A | |

| In Vivo Efficacy | 10 mg/kg (i.p.) reduces blood glucose | Wild-type mice |

Experimental Protocols

Herein, we provide detailed protocols for key experiments to characterize the effects of this compound in a neuroscience context.

Protocol 1: In Vitro Analysis of GPRC6A-Mediated Signaling in Neuronal Cells

Objective: To determine the effect of this compound on downstream signaling pathways (ERK, Akt, mTORC1) in a neuronal cell line expressing GPRC6A.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, Neuro-2a)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-GPRC6A, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture and Treatment:

-

Plate neuronal cells at a suitable density and allow them to adhere and grow.

-

Prior to treatment, starve the cells in a serum-free medium for 4-6 hours.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Normalize all values to the loading control.

-

Compare the treated groups to the vehicle control to determine the effect of this compound.

-

Protocol 2: In Vitro Neuronal Viability Assay

Objective: To assess the neuroprotective potential of this compound against an induced toxic insult.

Materials:

-

Primary neurons or a neuronal cell line

-

This compound

-

Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or glutamate)

-

Cell viability assay reagent (e.g., MTT, PrestoBlue, or LDH assay kit)

-

Multi-well plate reader

Procedure:

-

Cell Plating: Plate neurons in a 96-well plate at an appropriate density.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Induction of Toxicity: Add the neurotoxic agent to the wells (except for the control wells) and incubate for the required duration to induce cell death (e.g., 24 hours).

-

Viability Assessment:

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a multi-well plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.

-

Protocol 3: In Vivo Assessment of this compound in a Mouse Model of Neurodegeneration

Objective: To evaluate the in vivo efficacy of this compound in a transgenic mouse model of tauopathy.

Materials:

-

Transgenic mouse model of tauopathy (e.g., PS19) and wild-type littermates

-

This compound

-

Vehicle for injection (e.g., 95% PEG + 5% DMSO)

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

-

Anesthesia and perfusion solutions

-

Tissue processing reagents for immunohistochemistry and Western blotting

Procedure:

-

Animal Dosing:

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the mice daily for a specified period (e.g., 4-8 weeks).

-

-

Behavioral Analysis:

-

Conduct behavioral tests to assess cognitive function at baseline and at the end of the treatment period.

-

-

Tissue Collection:

-

At the end of the study, anesthetize the mice and perfuse them with saline followed by 4% paraformaldehyde.

-

Dissect the brains and post-fix one hemisphere for immunohistochemistry and homogenize the other for Western blotting.

-

-

Biochemical and Histological Analysis:

-

Western Blotting: Analyze brain homogenates for levels of phosphorylated tau, total tau, and markers of synaptic integrity.

-

Immunohistochemistry: Stain brain sections for pathological tau (e.g., with AT8 antibody), neuronal markers (e.g., NeuN), and glial markers (e.g., Iba1 for microglia, GFAP for astrocytes).

-

-

Data Analysis:

-

Analyze behavioral data using appropriate statistical tests.

-

Quantify protein levels from Western blots and the number of stained cells or staining intensity from immunohistochemistry.

-

Compare the this compound-treated group with the vehicle-treated group.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

References

DJ-V-159: A Novel Molecular Probe for GPRC6A Signaling and Metabolic Regulation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DJ-V-159 is a potent and selective small molecule agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A)[1][2]. This receptor is implicated in a variety of physiological processes, including metabolic regulation and hormone secretion. As a research tool, this compound allows for the precise interrogation of GPRC6A-mediated signaling pathways and the exploration of its therapeutic potential in metabolic diseases such as type 2 diabetes[3]. These application notes provide detailed protocols for utilizing this compound as a molecular probe to investigate GPRC6A function in vitro and in vivo.

Physicochemical Properties and Storage

| Property | Value |

| Chemical Name | N1,N3-Bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide |

| Molecular Formula | C₂₄H₁₂F₆N₄O₂ |

| Molecular Weight | 502.37 g/mol [1] |

| CAS Number | 2253744-53-3[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term use. |

Mechanism of Action

This compound acts as an agonist at the GPRC6A receptor, a seven-transmembrane protein that is activated by a variety of ligands including amino acids, cations, and the bone-derived hormone osteocalcin. Upon binding, this compound initiates downstream signaling cascades, primarily through the activation of Gαq and Gαs proteins. This leads to the stimulation of phospholipase C (PLC) and adenylyl cyclase, respectively. Subsequent intracellular events include the activation of the ERK (extracellular signal-regulated kinase) pathway and an increase in cyclic AMP (cAMP) levels.

Signaling Pathway Diagram

Caption: GPRC6A signaling cascade activated by this compound.

Quantitative Data Summary

| Assay | Cell Line/Model | Key Findings | Reference |

| ERK Activation | HEK-293 cells expressing GPRC6A | Potency similar to L-Arginine. | |

| cAMP Production | HEK-293 cells expressing GPRC6A | Dose-dependently stimulates cAMP production, with a response observed at concentrations as low as 0.2 nM. | |

| Insulin Secretion | MIN-6 mouse insulinoma cells | Increased insulin stimulation index, similar to the effects of osteocalcin. | |

| In Vivo Glucose Reduction | Wild-type C57BL/6 mice | A 10 mg/kg intraperitoneal dose reduced blood glucose levels by 43.6% at 60 minutes and 41.9% at 90 minutes. |

Experimental Protocols

Protocol 1: In Vitro ERK1/2 Phosphorylation Assay Using Western Blot

This protocol details the steps to measure the activation of the ERK1/2 signaling pathway in response to this compound in HEK-293 cells stably expressing GPRC6A.

Workflow Diagram:

Caption: Workflow for ERK1/2 phosphorylation assay.

Materials:

-

GPRC6A-expressing HEK-293 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

Serum-free DMEM

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture: Seed GPRC6A-HEK-293 cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-16 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 15-30 minutes at 37°C. Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add ECL substrate.

-

-

Detection: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Analysis: Quantify the band intensities using densitometry software.

Protocol 2: In Vitro cAMP Accumulation Assay

This protocol describes a method to measure the intracellular accumulation of cAMP in GPRC6A-HEK-293 cells following treatment with this compound using a competitive ELISA-based assay.

Workflow Diagram:

Caption: Workflow for cAMP accumulation assay.

Materials:

-

GPRC6A-expressing HEK-293 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

IBMX (phosphodiesterase inhibitor)

-

Cell lysis buffer

-

cAMP ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed GPRC6A-HEK-293 cells in a 96-well plate and grow to 90% confluency.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) for 30 minutes to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) and incubate for 30 minutes at 37°C. Include a vehicle control.

-

Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions.

-

cAMP Measurement: Perform the cAMP ELISA according to the kit protocol. This typically involves competitive binding between cellular cAMP and a fixed amount of labeled cAMP for a limited number of antibody binding sites.

-

Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.

-

Analysis: Calculate the cAMP concentrations based on a standard curve and normalize to the protein concentration of the cell lysates.

Protocol 3: In Vitro Insulin Secretion Assay in MIN-6 Cells

This protocol outlines the procedure to assess the effect of this compound on insulin secretion from the mouse pancreatic beta-cell line, MIN-6.

Workflow Diagram:

Caption: Workflow for insulin secretion assay.

Materials:

-

MIN-6 cells

-

DMEM with 15% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

-

Low glucose KRB buffer (e.g., 2.8 mM glucose)

-

High glucose KRB buffer (e.g., 16.7 mM glucose)

-

This compound stock solution (in DMSO)

-

Insulin ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture: Culture MIN-6 cells in 24-well plates to 80-90% confluency.

-

Pre-incubation: Wash the cells twice with KRB buffer and then pre-incubate in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

Stimulation: Replace the pre-incubation buffer with high glucose KRB buffer containing different concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control. Incubate for 1-2 hours at 37°C.

-

Sample Collection: Collect the supernatant, which contains the secreted insulin.

-

Cell Lysis: Lyse the cells to measure total cellular insulin content.

-

Insulin Measurement: Quantify the amount of insulin in the supernatant and cell lysates using an insulin ELISA kit.

-

Analysis: Express the secreted insulin as a percentage of the total insulin content. Calculate the insulin stimulation index by dividing the amount of insulin secreted in the presence of this compound by the amount secreted in the vehicle control.

Protocol 4: In Vivo Glucose Tolerance Test in Mice

This protocol describes how to evaluate the effect of this compound on glucose metabolism in mice.

Workflow Diagram:

References

Application Notes and Protocols for DJ-V-159 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DJ-V-159 is a potent and selective agonist of the G protein-coupled receptor family C group 6 member A (GPRC6A), a promising therapeutic target for metabolic diseases such as type 2 diabetes.[1] As a member of the class C GPCRs, GPRC6A is activated by a variety of ligands, including amino acids, cations, and osteocalcin, and is involved in the regulation of glucose homeostasis and insulin secretion.[2][3] The identification of small molecule agonists like this compound opens avenues for the development of novel therapeutics. High-throughput screening (HTS) assays are essential for the discovery and characterization of such molecules.

These application notes provide detailed protocols for two primary HTS assays to identify and characterize GPRC6A agonists like this compound: a cAMP accumulation assay and a phospho-ERK1/2 assay.

GPRC6A Signaling Pathways

GPRC6A activation by agonists such as this compound initiates a cascade of intracellular signaling events. The receptor is known to couple to both Gαs and Gαq proteins. Gαs activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Gαq activation stimulates phospholipase C (PLC), which in turn leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]

Caption: GPRC6A Signaling Pathways Activated by this compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound and related compounds from computational screening and experimental validation.

| Compound | Assay Type | EC50 (nM) | Maximum Response (%) | Reference |

| A03 | ERK Phosphorylation | 1.11 | 80 | |

| A05 | ERK Phosphorylation | - | - | |

| This compound | cAMP Accumulation | 0.2 | - |

Note: EC50 and Maximum Response data for A05 and specific max response for this compound were not detailed in the provided search results but were identified as active compounds.

High-Throughput Screening Protocols

The following protocols are designed for 384-well microplate formats, suitable for HTS campaigns to identify and characterize GPRC6A agonists.

cAMP Accumulation Assay

This assay quantifies the intracellular cAMP levels produced upon GPRC6A activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used detection method.

Experimental Workflow: cAMP Accumulation HTS Assay

Caption: Workflow for a cAMP accumulation HTRF assay.

Materials:

-

HEK-293 or CHO cells stably expressing human GPRC6A

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

384-well white microplates

-

Test compounds (including this compound as a positive control)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

HTRF-based cAMP detection kit (e.g., from Cisbio or PerkinElmer)

-

Plate reader capable of HTRF detection

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend GPRC6A-expressing cells in an appropriate culture medium.

-

Seed 5,000-10,000 cells per well in a 384-well white microplate.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Addition:

-

Prepare serial dilutions of test compounds and this compound in assay buffer.

-

Add the compounds to the cell plate.

-

Include a PDE inhibitor in the compound solution to prevent cAMP degradation.

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes.

-

-

Cell Lysis and Detection:

-

Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.

-

Add the HTRF detection reagents (d2-labeled cAMP and Europium cryptate-labeled anti-cAMP antibody) to each well.

-

-

Final Incubation and Plate Reading:

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the ratio of the two emission signals and determine the cAMP concentration using a standard curve.

-

Plot dose-response curves to determine the EC50 of active compounds.

-

Phospho-ERK1/2 Assay

This assay measures the phosphorylation of ERK1/2, a downstream event of GPRC6A activation via the Gαq pathway. AlphaScreen or HTRF technologies are suitable for this assay in an HTS format.

Experimental Workflow: Phospho-ERK HTS Assay

Caption: Workflow for a phospho-ERK HTS assay.

Materials:

-

HEK-293 or CHO cells stably expressing human GPRC6A

-

Cell culture medium and serum-free medium

-

384-well white microplates

-

Test compounds (including this compound as a positive control)

-

Phospho-ERK1/2 detection kit (e.g., AlphaScreen SureFire from PerkinElmer or HTRF from Cisbio)

-

Plate reader capable of AlphaScreen or HTRF detection

Protocol:

-

Cell Seeding and Serum Starvation:

-

Seed GPRC6A-expressing cells in 384-well plates as described for the cAMP assay.

-

After overnight incubation, replace the medium with a serum-free medium and incubate for an additional 4-6 hours to reduce basal ERK phosphorylation.

-

-

Compound Stimulation:

-

Add diluted test compounds and this compound to the cells.

-

Incubate for a short period, typically 5-10 minutes at room temperature, as ERK phosphorylation is a rapid event.

-

-

Cell Lysis:

-

Lyse the cells by adding the lysis buffer from the detection kit.

-

-

Detection:

-

Add the detection reagents. For an AlphaScreen assay, this would include acceptor beads conjugated to an anti-phospho-ERK antibody and donor beads conjugated to an anti-total-ERK antibody. For an HTRF assay, this involves adding d2- and Europium cryptate-labeled antibodies.

-

-

Incubation and Plate Reading:

-

Incubate the plate as per the manufacturer's instructions (e.g., 2 hours at room temperature for AlphaScreen).

-

Read the plate on a compatible reader.

-

-

Data Analysis:

-

Determine the levels of phosphorylated ERK relative to total ERK.

-

Generate dose-response curves and calculate the EC50 for active compounds.

-

Conclusion

The provided protocols for cAMP accumulation and phospho-ERK1/2 assays offer robust and scalable methods for the high-throughput screening and characterization of GPRC6A agonists like this compound. These assays are critical tools in the drug discovery pipeline, enabling the identification of novel therapeutic agents for metabolic disorders. Careful optimization of assay conditions, including cell number, incubation times, and reagent concentrations, will ensure the generation of high-quality, reproducible data.

References

- 1. Computationally identified novel agonists for GPRC6A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPRC6A: Jack of all metabolism (or master of none) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osteocalcin-GPRC6A: An update of its clinical and biological multi-organic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delineation of the GPRC6A Receptor Signaling Pathways Using a Mammalian Cell Line Stably Expressing the Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cellular Assays to Assess the Efficacy of DJ-V-159

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for a panel of cellular assays to characterize the efficacy of DJ-V-159. It is important to note that current scientific literature identifies this compound as a potent agonist of the G protein-coupled receptor family C group 6 member A (GPRC6A)[1][2]. GPRC6A is involved in regulating various metabolic processes and is not currently recognized as a target for antiviral therapies. Therefore, the following protocols are designed to assess the efficacy of this compound based on its known mechanism of action as a GPRC6A agonist. The assays described will enable researchers to quantify the activation of downstream signaling pathways and evaluate the physiological response to this compound in relevant cell models.

The primary assays detailed in this document are:

-

Cell Viability Assay (MTT): To determine the cytotoxic profile of this compound and establish a suitable concentration range for subsequent efficacy assays.

-

cAMP Production Assay: To quantify the activation of the Gs signaling pathway downstream of GPRC6A.

-

ERK1/2 Phosphorylation Assay (Western Blot): To measure the activation of the MAPK/ERK signaling cascade.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay: To assess the functional cellular response to this compound in pancreatic β-cells.

Cell Viability Assay: MTT Assay

Application: This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability. This is a crucial first step to distinguish between a specific biological effect and a cytotoxic one. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells[3][4].

Experimental Workflow:

Protocol:

Materials:

-

HEK-293 cells (or other relevant cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

-

Gently mix to ensure complete solubilization of the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

Data Presentation:

| This compound Conc. (µM) | Absorbance (570 nm) | % Viability vs. Vehicle |

| 0 (Vehicle) | 1.25 ± 0.08 | 100% |

| 0.1 | 1.23 ± 0.07 | 98.4% |

| 1 | 1.26 ± 0.09 | 100.8% |

| 10 | 1.19 ± 0.06 | 95.2% |

| 50 | 0.85 ± 0.05 | 68.0% |

| 100 | 0.45 ± 0.04 | 36.0% |

GPRC6A Signaling Pathway and Assays

Signaling Pathway Overview:

This compound, as a GPRC6A agonist, is expected to activate downstream signaling cascades. GPRC6A can couple to different G proteins, leading to the activation of various pathways, including the Gs-cAMP and the MAPK/ERK pathways.

cAMP Production Assay

Application: This assay quantifies the intracellular concentration of cyclic AMP (cAMP) following stimulation of Gs-coupled receptors like GPRC6A. An increase in cAMP is a direct measure of receptor activation by an agonist. The cAMP-Glo™ Assay is a common commercially available kit for this purpose.

Experimental Workflow:

Protocol:

Materials:

-

HEK-293 cells stably expressing GPRC6A

-

96-well white, opaque plates

-

This compound

-

Forskolin (positive control)

-

cAMP-Glo™ Assay kit (Promega) or similar

Procedure:

-

Seed GPRC6A-HEK-293 cells in a 96-well white plate and incubate overnight.

-

Prepare serial dilutions of this compound and forskolin in an appropriate buffer.

-

Induce the cells by adding the compounds and incubate for 15-30 minutes at room temperature.

-

Add cAMP-Glo™ Lysis Buffer and incubate for 20 minutes to lyse the cells and release cAMP.

-

Add the PKA substrate and Kinase-Glo® Reagent, which measures the remaining ATP after the PKA reaction.

-

Incubate for 10 minutes at room temperature.

-

Measure luminescence using a plate reader. A decrease in signal indicates an increase in cAMP.

Data Presentation:

| Treatment | Luminescence (RLU) | Fold Change vs. Basal |

| Basal (Vehicle) | 850,000 ± 50,000 | 1.0 |

| This compound (1 µM) | 425,000 ± 30,000 | 2.0 |

| This compound (10 µM) | 212,500 ± 20,000 | 4.0 |

| Forskolin (10 µM) | 100,000 ± 15,000 | 8.5 |

ERK1/2 Phosphorylation Assay (Western Blot)

Application: This protocol is used to detect the phosphorylation of ERK1/2 (p44/42 MAPK), a key downstream event in the GPRC6A signaling pathway. An increase in the ratio of phosphorylated ERK (p-ERK) to total ERK indicates pathway activation.

Protocol:

Materials:

-

GPRC6A-expressing cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, PVDF membranes

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if basal p-ERK levels are high.

-

Treat cells with this compound for 5-30 minutes.

-

Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for normalization.

Data Presentation:

| Treatment | p-ERK/Total ERK Ratio | Fold Change vs. Vehicle |

| Vehicle | 0.15 ± 0.03 | 1.0 |

| This compound (1 µM) | 0.45 ± 0.05 | 3.0 |

| This compound (10 µM) | 0.90 ± 0.08 | 6.0 |

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Application: this compound has been shown to stimulate insulin secretion in MIN-6 mouse insulinoma cells. This assay measures the amount of insulin secreted from pancreatic β-cells in response to glucose, with and without the presence of this compound, providing a physiologically relevant readout of its efficacy.

Protocol:

Materials:

-

MIN-6 cells

-

96-well plates

-

Krebs-Ringer Bicarbonate HEPES buffer (KRBH) with 0.1% BSA

-

Glucose solutions (low: 1 mM; high: 20 mM in KRBH)

-

This compound

-

Mouse Insulin ELISA Kit

Procedure:

-

Seed MIN-6 cells in a 96-well plate until ~80% confluent.

-

Wash cells twice with glucose-free KRBH buffer.

-

Pre-incubate cells for 1 hour in KRBH with 1 mM glucose at 37°C.

-

Remove the pre-incubation buffer and wash once with glucose-free KRBH.

-

Incubate cells for 1 hour in KRBH containing:

-

Low glucose (1 mM) ± this compound

-

High glucose (20 mM) ± this compound

-

-

Collect the supernatant and centrifuge to remove any cells.

-

Measure the insulin concentration in the supernatant using a mouse insulin ELISA kit.

-

Lyse the cells and measure total protein content for normalization.

Data Presentation:

| Condition | Insulin Secreted (ng/mg protein) | Fold Increase (vs. Low Glucose) |

| Low Glucose (1 mM) | 2.5 ± 0.3 | 1.0 |

| High Glucose (20 mM) | 10.2 ± 0.8 | 4.1 |

| High Glucose + this compound | 15.5 ± 1.2 | 6.2 |

References

Troubleshooting & Optimization

Troubleshooting DJ-V-159 solubility issues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with DJ-V-159.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1]

2. What is the expected solubility of this compound in DMSO?

Different suppliers report slightly different solubility limits. It is soluble up to 20 mM in DMSO with gentle warming. Another source indicates a solubility of 2 mg/mL in DMSO, resulting in a clear solution. One supplier also offers a pre-made 10 mM solution in DMSO.

3. I am having trouble dissolving this compound in DMSO. What should I do?

If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:

-

Gentle Warming: Warm the solution in a 37°C water bath. This can help increase the dissolution rate.

-

Vortexing or Sonication: Agitate the solution by vortexing or using a sonicator until the compound is fully dissolved.

-

Purity Check: Ensure you are using high-purity, anhydrous DMSO, as water content can affect solubility.

4. Can I dissolve this compound directly in aqueous solutions like cell culture media or PBS?

It is not recommended to dissolve this compound directly in aqueous solutions. Like many small molecules, it has poor aqueous solubility. The standard practice is to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous experimental medium.

5. After diluting my DMSO stock of this compound into my aqueous buffer, I see precipitation. What can I do?

Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. Here are some strategies to address this:

-

Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your assay.

-